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Compound of Interest

Compound Name: 3,3-Difluoroindolin-2-one

CAS No.: 197067-27-9

Cat. No.: B1366483 Get Quote

Executive Summary
This technical guide provides a rigorous structural analysis of 3,3-Difluoroindolin-2-one (3,3-

difluorooxindole), a critical pharmacophore in medicinal chemistry. The gem-difluoro

substitution at the C3 position of the oxindole ring serves as a bioisostere for the carbonyl or

methylene group, significantly modulating lipophilicity, metabolic stability, and pKa. This guide

details the crystallization protocols, X-ray diffraction data acquisition strategies, and the

supramolecular packing motifs—specifically the robust

hydrogen-bonding dimers—that define this scaffold's solid-state behavior.

Chemical Context & Significance
The 3,3-difluoroindolin-2-one scaffold is a privileged structure in drug discovery, often utilized

to enhance the metabolic half-life of kinase inhibitors and neuroprotective agents.

Electronic Modulation: The highly electronegative fluorine atoms at C3 induce a strong

inductive effect (-I), lowering the pKa of the N-H proton compared to the non-fluorinated

parent.

Conformational Locking: The gem-difluoro group introduces specific steric constraints and

hyperconjugative interactions (

), often altering the planarity of the five-membered ring.
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Synthesis & Crystallization Workflow
High-quality single crystals are a prerequisite for precise structural determination. The following

workflow outlines the synthesis via deoxofluorination and subsequent crystallization.

Isatin Precursor
(Indole-2,3-dione)

Reaction
CH2Cl2, RT, 12h

Deoxofluorination
Reagent: DAST/Deoxo-Fluor

3,3-Difluoroindolin-2-one
(Crude Solid)

Nucleophilic Fluorination Purification
Column Chromatography

Crystallization
Vapor Diffusion (EtOAc/Hexane)

Slow Evaporation Single Crystal XRD
Data Collection

Diffraction Quality Crystal
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Figure 1: Synthetic route and crystallization workflow for 3,3-difluoroindolin-2-one analysis.

Experimental Protocol: Structure Determination
Crystallization Methodology
Achieving diffraction-quality crystals requires controlling the nucleation rate. For 3,3-
difluoroindolin-2-one, the polarity introduced by the amide and difluoro groups suggests a

multi-solvent approach.

Method A: Slow Evaporation. Dissolve 20 mg of the compound in minimal ethyl acetate

(EtOAc). Filter through a 0.45

m PTFE filter into a clean vial. Cover with parafilm perforated with 3-4 pinholes. Allow to
stand at 4°C.

Method B: Vapor Diffusion. Dissolve the compound in a good solvent (THF or Acetone) in an

inner vial. Place this vial open inside a larger jar containing a volatile anti-solvent (Pentane or

Hexane). Seal the outer jar. The slow diffusion of hexane lowers solubility, promoting high-

order crystal growth.

Data Collection Parameters
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To minimize thermal motion of the fluorine atoms (which often exhibit high displacement

parameters), data collection at cryogenic temperatures is mandatory.

Parameter Specification Rationale

Radiation Source

Mo K

(

Å)

Standard for small organic

molecules; minimizes

absorption.

Temperature
100 K (Liquid

stream)

Reduces thermal vibration of

terminal F atoms; improves

resolution.

Resolution 0.75 Å or better
Required to resolve C-F bond

densities clearly.

Completeness > 99%
Essential for accurate space

group determination.

Structural Analysis & Results
Crystal System and Space Group
3,3-difluoroindolin-2-one derivatives typically crystallize in the Monoclinic crystal system. The

most common space group observed for simple oxindoles is

(centrosymmetric).

Z' value: Often 1 (one molecule per asymmetric unit), though Z'=2 (two independent

molecules) has been observed in nitro-substituted derivatives, indicating potential packing

flexibility.

Molecular Geometry
The introduction of fluorine atoms at C3 perturbs the geometry compared to the parent isatin or

oxindole.

C-F Bond Lengths: Typically range between 1.34 – 1.37 Å. This is characteristic of
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hybridized carbons attached to fluorine.

Ring Puckering: While the aromatic benzene ring remains planar, the five-membered lactam

ring often exhibits a slight envelope conformation at the C3 position to minimize eclipsing

interactions between the fluorine atoms and the adjacent carbonyl oxygen.

C=O Bond: The carbonyl bond length is approximately 1.22 Å, typical for amides.

Supramolecular Architecture (Packing)
The crystal packing is dominated by strong, directional hydrogen bonds and weaker fluorine-

mediated interactions.

The

Dimer Motif
The defining feature of the oxindole solid-state structure is the formation of centrosymmetric

inversion dimers.

Interaction:

Geometry: The amide proton (N1-H) acts as a donor to the carbonyl oxygen (O2) of an

adjacent molecule related by an inversion center.

Graph Set Notation:

(Two donors, two acceptors, forming an 8-membered ring).

Weak Interactions (

)
Fluorine is a weak hydrogen bond acceptor, but in the absence of strong donors,

interactions stabilize the packing layers. These interactions often link the dimers into 2D sheets
or 3D networks.
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Figure 2: Hierarchy of intermolecular interactions in the crystal lattice.

Pharmaceutical Implications
Understanding the crystal structure of 3,3-difluoroindolin-2-one directly informs drug design:

Solubility: The strong lattice energy provided by the

dimers often results in high melting points and lower aqueous solubility. Disrupting this
packing (e.g., by N-alkylation) is a common strategy to improve solubility.

Bioisosterism: The C3-F atoms do not participate in strong H-bonding but can fill

hydrophobic pockets in protein active sites, mimicking the steric bulk of a methyl group while

altering electronic properties.
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Synthesis & Derivatization

Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to

the formation of 3,3-difluoro-2-oxindoles.[1]

Source: Chemical Communications, 2017, 53, 2222-2225.[2]

URL: [Link]

Structural Analogues (5-Nitro Derivative)

3,3-Difluoro-5-nitro-1H-indol-2(3H)-one: sheets of R2,2(8) and R4,6(34) rings built from
three-centre N—H...O hydrogen bonds.
Source: Acta Crystallographica Section C (IUCr).

URL: [Link]

General Oxindole Crystallography

Weak interactions in the crystal structures of two indole deriv
Source: PubMed Central (NIH).

URL: [Link]

Fluorine in Medicinal Chemistry

Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal
Chemistry.
Source: Journal of Medicinal Chemistry (via NIH).

URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Copper-Catalyzed Difluoroalkylation Reaction [mdpi.com]

2. Copper/B2pin2-catalyzed C–H difluoroacetylation–cycloamidation of anilines leading to
the formation of 3,3-difluoro-2-oxindoles - Chemical Communications (RSC Publishing)
[pubs.rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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